molecular formula C22H26ClN3O5S B15151410 (5-{[4-(3-Chlorophenyl)piperazin-1-yl]sulfonyl}-2-methoxyphenyl)(morpholin-4-yl)methanone

(5-{[4-(3-Chlorophenyl)piperazin-1-yl]sulfonyl}-2-methoxyphenyl)(morpholin-4-yl)methanone

Cat. No.: B15151410
M. Wt: 480.0 g/mol
InChI Key: WSCACLSSYUCPQR-UHFFFAOYSA-N
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Description

The compound (5-{[4-(3-Chlorophenyl)piperazin-1-yl]sulfonyl}-2-methoxyphenyl)(morpholin-4-yl)methanone is a complex organic molecule that features a combination of aromatic, piperazine, sulfonyl, methoxy, and morpholine functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-{[4-(3-Chlorophenyl)piperazin-1-yl]sulfonyl}-2-methoxyphenyl)(morpholin-4-yl)methanone typically involves multiple steps, starting with the preparation of intermediate compounds. One common route involves the following steps:

    Formation of the Piperazine Derivative: The reaction between 3-chlorophenylamine and piperazine in the presence of a suitable solvent and catalyst.

    Sulfonylation: The piperazine derivative is then reacted with a sulfonyl chloride to introduce the sulfonyl group.

    Morpholine Addition: Finally, the morpholine ring is introduced through a nucleophilic substitution reaction with a suitable morpholine derivative.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of automated systems for monitoring and controlling the reactions.

Chemical Reactions Analysis

Types of Reactions

(5-{[4-(3-Chlorophenyl)piperazin-1-yl]sulfonyl}-2-methoxyphenyl)(morpholin-4-yl)methanone: can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Methanol and a base for methoxylation; sulfonyl chloride for sulfonylation.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines or alcohols.

Scientific Research Applications

(5-{[4-(3-Chlorophenyl)piperazin-1-yl]sulfonyl}-2-methoxyphenyl)(morpholin-4-yl)methanone: has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study cellular processes.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders and cancer.

    Industry: Utilized in the development of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of (5-{[4-(3-Chlorophenyl)piperazin-1-yl]sulfonyl}-2-methoxyphenyl)(morpholin-4-yl)methanone involves its interaction with specific molecular targets and pathways. The compound may act by binding to receptors or enzymes, thereby modulating their activity. For example, it may inhibit certain enzymes involved in cell signaling pathways, leading to altered cellular responses.

Comparison with Similar Compounds

Similar Compounds

    7-Chloro-1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxoquinoline-3-carboxylic acid: Known for its antibacterial properties.

    Fluoroquinolonic acid: Used as an intermediate in the synthesis of antibacterial drugs like ciprofloxacin.

Uniqueness

(5-{[4-(3-Chlorophenyl)piperazin-1-yl]sulfonyl}-2-methoxyphenyl)(morpholin-4-yl)methanone: is unique due to its combination of functional groups, which confer specific chemical and biological properties. Its structure allows for diverse chemical modifications, making it a versatile compound for various applications.

Properties

Molecular Formula

C22H26ClN3O5S

Molecular Weight

480.0 g/mol

IUPAC Name

[5-[4-(3-chlorophenyl)piperazin-1-yl]sulfonyl-2-methoxyphenyl]-morpholin-4-ylmethanone

InChI

InChI=1S/C22H26ClN3O5S/c1-30-21-6-5-19(16-20(21)22(27)25-11-13-31-14-12-25)32(28,29)26-9-7-24(8-10-26)18-4-2-3-17(23)15-18/h2-6,15-16H,7-14H2,1H3

InChI Key

WSCACLSSYUCPQR-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)S(=O)(=O)N2CCN(CC2)C3=CC(=CC=C3)Cl)C(=O)N4CCOCC4

Origin of Product

United States

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